molecular formula C6H5F3N2S B173027 2-(Methylthio)-4-(trifluoromethyl)pyrimidine CAS No. 136547-20-1

2-(Methylthio)-4-(trifluoromethyl)pyrimidine

Cat. No. B173027
M. Wt: 194.18 g/mol
InChI Key: RPTPMLRDQUSBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888376B2

Procedure details

To a solution of 4-(trifluoromethyl)pyrimidine-2-thiol (1.08 g, 6.0 mmol) in THF (40 mL) was added 1N NaOH (10 mL), followed by the addition of MeI (0.8 mL). The reaction mixture was stirred at room temperature overnight, followed by addition of CH2Cl2. The organic layer was washed with saturated NaHCO3, H2O, and saturated NaCl, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, hexanes: EtOAc=1:10) to give 2-(methylthio)-4-(trifluoromethyl)pyrimidine as colorless oil (0.6 g). This colorless oil was dissolved in CH2Cl2, and to the solution mCPBA (1.8 g) was added. The resulting mixture was stirred at room temperature for 3 h. To the reaction mixture saturated Na2SO4 (10 mL) was added, followed by the addition of saturated Na2CO3. The aqueous portion was extracted with CH2Cl2 twice and the organic portions were dried over Na2SO4, filtered, and concentrated to give 2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine as white solids (0.64 g, 46% yield for two steps,). LC-MS RT=1.19 min, [M+Na] 249.06 (LCMS Method 1).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([SH:9])[N:4]=1.[OH-].[Na+].CI.[CH2:16](Cl)Cl>C1COCC1>[CH3:16][S:9][C:5]1[N:4]=[C:3]([C:2]([F:10])([F:1])[F:11])[CH:8]=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
FC(C1=NC(=NC=C1)S)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3, H2O, and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, hexanes: EtOAc=1:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.